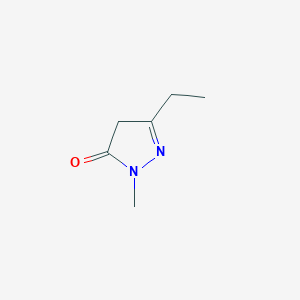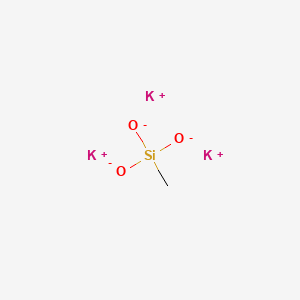
(+/-)-Dihydromethysticin
描述
(-)-Dihydromethysticin (DHM) is a major active component of the medicinal herb, Kadsura longipedunculata, which has been used in traditional Chinese medicine for centuries. DHM has been recently studied for its potential therapeutic applications, including anti-inflammatory, anti-oxidative, and anti-cancer properties. DHM is a natural product with a wide range of biological activities and has been studied extensively in the laboratory.
作用机制
The exact mechanism of action of (+/-)-Dihydromethysticin is still not fully understood. However, it has been hypothesized that (+/-)-Dihydromethysticin may act through a variety of mechanisms, including inhibition of pro-inflammatory cytokine production, modulation of signal transduction pathways, and modulating the activity of enzymes involved in oxidative stress and inflammation. In addition, (+/-)-Dihydromethysticin has been found to possess anti-tumor activity by inducing apoptosis and autophagy in cancer cells.
Biochemical and Physiological Effects
(+/-)-Dihydromethysticin has been found to possess a wide range of biochemical and physiological effects. In animal studies, (+/-)-Dihydromethysticin has been found to reduce inflammation, oxidative stress, and cell death. In addition, (+/-)-Dihydromethysticin has been found to possess anti-cancer activity in several types of cancer cells. (+/-)-Dihydromethysticin has also been found to possess anti-viral activity against several viruses, including herpes simplex virus, influenza A virus, and human immunodeficiency virus.
实验室实验的优点和局限性
The main advantage of using (+/-)-Dihydromethysticin in laboratory experiments is its low toxicity. (+/-)-Dihydromethysticin has been found to be non-toxic in animal studies and has been found to possess a wide range of beneficial effects. However, there are some limitations to using (+/-)-Dihydromethysticin in laboratory experiments. (+/-)-Dihydromethysticin is a natural product and is not readily available in large quantities. In addition, the synthesis of (+/-)-Dihydromethysticin can be difficult and expensive.
未来方向
The potential therapeutic applications of (+/-)-Dihydromethysticin are still being explored. Further research is needed to understand the mechanism of action of (+/-)-Dihydromethysticin and to identify the potential therapeutic targets. In addition, further research is needed to explore the potential synergistic effects of (+/-)-Dihydromethysticin with other natural products and drugs. Finally, further research is needed to explore the potential therapeutic applications of (+/-)-Dihydromethysticin in clinical trials.
科学研究应用
(+/-)-Dihydromethysticin has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-oxidative, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative damage. In addition, (+/-)-Dihydromethysticin has been found to possess anti-cancer activity in several types of cancer cells, including breast, colon, and prostate cancer cells.
属性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033434 | |
| Record name | Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydromethysticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6581-46-0, 3155-57-5, 19902-91-1 | |
| Record name | Dihydromethysticin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMETHYSTICIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydromethysticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Dihydromethysticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)










